molecular formula C17H20FN B1628369 (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane CAS No. 400870-24-8

(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

Cat. No. B1628369
M. Wt: 257.34 g/mol
InChI Key: MJIXRSWLVFUMCB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves identifying the compound’s molecular formula, structure, and other identifiers like CAS number. The compound’s role or use in industry or research is also noted.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

1. Anticancer Drug Synthesis

  • Overview : Organotin(IV) complexes with amino acetate functionalized Schiff base have shown potential as anticancer drugs.
  • Details : Complexes like [Ph3SnLH]n and [Ph2SnL], which have been characterized by NMR and IR spectroscopic techniques, displayed significant cytotoxicity against various human tumor cell lines.
  • Reference : (Basu Baul et al., 2009).

2. Synthesis of Fluorinated Amino Acids

  • Overview : The compound is used in the synthesis of fluorinated amino acids.
  • Details : Diastereoselective alkylation and subsequent deprotection methods have been employed to synthesize fluorinated amino acids like (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives.
  • Reference : (Laue et al., 2000).

3. Excimer Formation in Organic Compounds

  • Overview : Diphenyl and triphenyl alkanes, which share structural similarities with (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, are known for their unique fluorescence characteristics due to excimer formation.
  • Details : Specific classes of these compounds exhibit long-wavelength fluorescence bands and decreased fluorescence yields, attributed to the emission from transient dimers formed intramolecularly.
  • Reference : (Hirayama, 1965).

4. Catalytic Asymmetric Hydrogenation

  • Overview : The use of chiral bis(diphenylphosphino)-α-phenylalkane complexes in catalytic asymmetric hydrogenation.
  • Details : The compound (R)-1,2-Bis(diphenylphosphino)phenylethane, which has structural similarities, shows effectiveness in catalytic asymmetric hydrogenation with high optical yields.
  • Reference : (Brown & Murrer, 1982).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of the compound, including physical, health, and environmental hazards. It also provides information on safe handling and storage of the compound.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or databases, and possibly conduct laboratory experiments. Always ensure to follow safe laboratory practices when handling chemical compounds.


properties

IUPAC Name

(2R)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIXRSWLVFUMCB-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584245
Record name (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

CAS RN

400870-24-8
Record name (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400870-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 2
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 3
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 4
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 5
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 6
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.